Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Overview
Description
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a useful research compound. Its molecular formula is C19H22N4O5 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally similar to other compounds that have been studied for their anti-cancer activity .
Mode of Action
It’s known that the compound forms hydrogen bonds and c—h…π interactions in the crystal structure , which could potentially influence its interaction with biological targets.
Biochemical Pathways
It’s known that the compound has been designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material , which could suggest potential involvement in nitric oxide-related pathways.
Result of Action
The compound has been studied for its in vitro anti-cancer activity against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 . .
Action Environment
It’s known that the compound forms slabs parallel to the ac plane in the crystal structure , which could potentially influence its stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins associated with cellular signaling . The nature of these interactions often involves hydrogen bonding and π-π interactions, which facilitate the binding of the compound to its target molecules . These interactions can modulate the activity of enzymes and proteins, thereby influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it has shown anti-cancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . The compound’s impact on gene expression involves the upregulation of pro-apoptotic genes and the downregulation of genes associated with cell survival . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound binds to specific enzymes and proteins through hydrogen bonds and π-π interactions, which can either inhibit or activate their activity . This binding can lead to the inhibition of enzymes involved in cell proliferation and the activation of enzymes that promote apoptosis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light, heat, or oxidative stress . Long-term exposure to the compound has been associated with sustained anti-cancer effects, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can modulate the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and the levels of key metabolites, thereby influencing cellular energy production and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . This localization is crucial for the compound’s activity, as it needs to reach its target sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . The compound has been found to localize in specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity can be influenced by its localization, as it interacts with different biomolecules in each compartment to exert its effects .
Properties
IUPAC Name |
ethyl 3-[[4-(ethylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-3-20-15-9-8-14(13-16(15)23(26)27)19(25)22(12-10-18(24)28-4-2)17-7-5-6-11-21-17/h5-9,11,13,20H,3-4,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXHIELHMGBXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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